molecular formula C20H33NO4 B6595801 3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide CAS No. 479050-91-4

3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide

Cat. No.: B6595801
CAS No.: 479050-91-4
M. Wt: 351.5 g/mol
InChI Key: NNIVINPZTHXZNK-UHFFFAOYSA-N
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Description

N-3-oxo-hexadec-11Z-enoyl-L-homoserine lactone (3-O-C16:1-Δ11cis-(L)-HSL) is an acyl homoserine lactone (AHL) involved in bacterial quorum sensing (QS). Structurally, it consists of a homoserine lactone ring linked to a 16-carbon acyl chain featuring a 3-oxo modification and a cis double bond at the 11th position (11Z) . This compound is synthesized by LuxI-type synthases and detected by LuxR-type receptors, enabling bacteria to coordinate population-level behaviors such as virulence, biofilm formation, and bioluminescence. Its unique structural attributes—long acyl chain, 3-oxo group, and unsaturation—distinguish it from shorter or saturated AHLs, influencing its biological activity and receptor specificity .

Properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h7-8,18H,2-6,9-16H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIVINPZTHXZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693978
Record name 3-Oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479050-91-4
Record name 3-Oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Acyl Moiety

Critical Analysis of Reported Data

Physicochemical Properties Influencing Synthesis

  • Solubility :

    SolventSolubility (mg/mL)
    DMF30
    DMSO30
    Ethanol30
    Ethanol:PBS0.25
  • Stability : Requires storage at 20C-20^\circ \text{C} to prevent lactone hydrolysis.

Discrepancies in CAS Registry

Two CAS numbers are reported:

  • 1269663-80-0 (PubChem, GlpBio).

  • 479050-91-4 (MedChemExpress).
    This discrepancy suggests potential batch-specific variations or database errors, necessitating verification with suppliers.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : SiO2\text{SiO}_2 column, isocratic MeOH/CHCl3\text{MeOH/CHCl}_3 (5:95).

  • Yield Optimization : Recrystallization from EtOAc/hexane\text{EtOAc/hexane} improves purity to >95%.

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} : Key signals include:

    • Lactone proton: δ4.354.50ppm\delta 4.35–4.50 \, \text{ppm} (m, 1H).

    • Olefinic protons: δ5.35ppm\delta 5.35 \, \text{ppm} (dt, J=10.2HzJ = 10.2 \, \text{Hz}).

  • HRMS : Calculated for C20H33NO4\text{C}_{20}\text{H}_{33}\text{NO}_4: 351.5 g/mol.

Challenges and Mitigation Strategies

Stereochemical Control

  • Risk : Epimerization at the lactone’s C3\text{C}_3 center during coupling.

  • Solution : Use low temperatures (0C0^\circ \text{C}) and non-basic conditions.

Double Bond Isomerization

  • Risk : ZZ-to-EE isomerization under acidic/basic conditions.

  • Solution : Avoid prolonged exposure to H+\text{H}^+ or OH\text{OH}^-.

Scalability and Industrial Relevance

Batch-Size Limitations

  • Current Scale : Milligram quantities (research use).

  • Barrier : Cost of ZZ-selective olefination reagents (e.g., Still-Gennari phosphonates).

Alternative Routes

  • Biocatalytic Synthesis : AHL synthase-mediated coupling (theoretical yield: ~60%).

  • Solid-Phase Synthesis : Immobilized homoserine lactone for iterative acylation .

Chemical Reactions Analysis

Types of Reactions

N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of Select AHLs

Compound Name Chain Length Substituents Double Bonds Key Biological Activities References
N-3-oxo-hexadec-11Z-enoyl-L-HSL 16 3-oxo 11Z (cis) Quorum sensing in specialized bacterial systems
N-3-oxo-dodecanoyl-L-HSL (3OC12-HSL) 12 3-oxo None Virulence regulation in P. aeruginosa; induces apoptosis in mast cells
N-3-oxo-tetradecanoyl-L-HSL (3-O-C14 HSL) 14 3-oxo None Detected in metagenomic screens; shares MS/MS patterns with 3-O-C12 HSL
N-butyryl-L-HSL (C4-HSL) 4 None None Early-stage QS signaling in P. aeruginosa
N-(3-oxooctanoyl)-DL-HSL 8 3-oxo None Root growth regulation (stereochemistry-dependent)
N-3-oxo-pentanoyl-L-HSL 5 3-oxo None Noted for structural simplicity; limited diffusion range

Key Observations

Shorter chains (C4–C8) diffuse rapidly, enabling rapid population-wide responses . The 16-carbon chain in 3-O-C16:1 HSL may facilitate interactions with hydrophobic pockets of LuxR-type receptors in specific bacterial niches .

3-Oxo Modification: The 3-oxo group is critical for receptor binding. For example, 3OC12-HSL (C12, 3-oxo) in P. aeruginosa activates LasR, while non-oxidized analogs (e.g., C12-HSL) show reduced activity . Replacement of the lactone oxygen with nitrogen (e.g., C12-lactam) abolishes activity, underscoring the lactone ring’s necessity .

Similar cis-unsaturated AHLs are linked to biofilm modulation in marine bacteria .

Stereochemistry: L-isomers (e.g., 3OC12-HSL) are biologically active, whereas D-isomers (e.g., (R)-C12) exhibit diminished efficacy . Racemic mixtures (DL-HSL) may display altered activity profiles, as seen in N-(3-oxooctanoyl)-DL-HSL’s root growth effects .

Research Findings and Implications

Comparative Case: 3OC12-HSL in Pathogenesis

  • 3OC12-HSL (C12, 3-oxo) in P. aeruginosa triggers virulence factor production (e.g., elastase) and host cell apoptosis. At 50–100 μM, it reduces mast cell viability and elevates intracellular Ca²⁺, IL-4, and IL-6 levels .

Ecological and Therapeutic Relevance

  • Ecological Roles : Shorter-chain AHLs (C4–C8) dominate intraspecies signaling, while longer chains (C12–C16) may mediate interspecies communication or environmental adaptation .
  • Therapeutic Potential: Halogenated furanones, which block AHL-receptor binding, inhibit P. aeruginosa biofilms, suggesting strategies for targeting QS systems .

Biological Activity

N-3-oxo-hexadec-11Z-enoyl-L-homoserine lactone (N-3-oxo-C16-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing. This compound has garnered attention for its diverse biological activities, influencing both microbial behavior and host responses. Here, we explore its biological activity, mechanisms of action, and implications in various fields, supported by relevant research findings.

  • Molecular Formula : C20_{20}H33_{33}NO4_4
  • Molecular Weight : 351.48 g/mol
  • CAS Number : 479050-91-4

N-3-oxo-C16-HSL functions primarily through its interaction with specific receptors in both bacteria and host cells. The following mechanisms have been identified:

  • Quorum Sensing : In bacteria such as Vibrio fischeri, N-3-oxo-C16-HSL binds to the LuxR protein, forming a transcriptional activation complex that induces the expression of genes responsible for bioluminescence and other behaviors associated with high cell density .
  • Modulation of Host Immune Response : Studies indicate that AHLs like N-3-oxo-C16-HSL can modulate the innate immune system. For example, it selectively inhibits NF-kB signaling in activated human cells, which can suppress pro-inflammatory gene expression . This modulation may impact pathogen clearance and inflammatory responses.
  • Influence on Cellular Processes : N-3-oxo-C16-HSL has been shown to promote apoptosis in certain cell types and inhibit smooth muscle contraction, suggesting potential therapeutic applications in conditions involving inflammation or smooth muscle hyperactivity .
  • Plant Interactions : Research has demonstrated that AHLs can influence plant defense mechanisms and root development. For instance, N-acyl-homoserine lactones have been shown to stimulate adventitious root formation in Vigna radiata (mung bean), indicating their role as signaling molecules in plant physiology .

Biological Activity Summary

Activity Type Description
Quorum SensingInduces transcription of bioluminescent genes in Vibrio fischeri via LuxR binding
Immune ModulationInhibits NF-kB signaling, affecting inflammatory responses and pathogen clearance
ApoptosisPromotes cell apoptosis through multiple mechanisms
Smooth Muscle ContractionInhibits contraction, potentially beneficial for treating related disorders
Plant Growth PromotionStimulates root formation and auxin response gene expression in plants

Case Studies

  • Quorum Sensing in Marine Bacteria :
    • A study highlighted the role of N-3-oxo-C16-HSL in regulating bioluminescence in Vibrio fischeri. The compound's concentration was quantitatively analyzed using a bioreporter system that demonstrated a linear response to varying concentrations of N-3-oxo-C16-HSL .
  • Impact on Human Cells :
    • Research indicated that exposure to N-3-oxo-C16-HSL alters the transcriptional activity of PPARs (Peroxisome Proliferator-Activated Receptors), enhancing pro-inflammatory gene expression while suppressing anti-inflammatory pathways .
  • Plant Defense Mechanisms :
    • In experiments with mung bean (Vigna radiata), treatment with AHLs led to significant increases in nitric oxide production and cGMP levels, suggesting a pathway through which these compounds enhance plant defense responses against pathogens .

Q & A

Basic Research Questions

Q. How can researchers detect and quantify N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone in bacterial cultures?

  • Methodological Answer : Utilize thin-layer chromatography (TLC) combined with mass spectrometry (MS) and tandem MS/MS for structural confirmation. TLC separates the compound from culture extracts, while MS/MS fragments the molecular ion to match fragmentation patterns with synthetic standards, ensuring specificity. For quantification, high-performance liquid chromatography (HPLC) with UV detection or calibrated MS signal intensities can be employed. Synthetic standards (e.g., Cayman Chemical) are critical for validation .

Q. What solvent systems are optimal for solubilizing and storing this compound in experimental settings?

  • Methodological Answer : The compound is soluble in chloroform (50 mg/mL) and methyl acetate. For storage, dissolve in inert solvents like dimethyl sulfoxide (DMSO) under nitrogen to prevent lactone ring hydrolysis. Avoid primary alcohols (e.g., ethanol), which can degrade the lactone structure. Store aliquots at -20°C, protected from light and moisture, to maintain stability for ≥2 years .

Q. How does the 11Z double bond in the acyl chain influence its biological activity compared to saturated analogs?

  • Methodological Answer : The cis (Z)-configuration at position 11 enhances membrane permeability and receptor binding specificity. Comparative studies using saturated (C16:0) and unsaturated (C16:1Δ11Z) analogs in bioassays (e.g., Agrobacterium virulence assays) reveal differences in quorum sensing activation thresholds. Nuclear magnetic resonance (NMR) and circular dichroism (CD) can confirm structural impacts on conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for quorum sensing activation across bacterial species?

  • Methodological Answer : Discrepancies arise from species-specific LuxR-type receptor affinities and experimental conditions (e.g., pH, temperature). Standardize assays using isogenic luxR-reporter strains (e.g., E. coli transformed with Vibrio fischeri LuxR/Pₗᵤₓ) under controlled conditions. Dose-response curves with purified compound (≥98% purity) and competition assays with non-hydrolyzable analogs (e.g., lactonase-resistant derivatives) can clarify potency variations .

Q. What experimental designs are recommended to study cross-species signaling involving this compound?

  • Methodological Answer : Co-culture systems with donor (producer) and reporter strains (e.g., Pseudomonas aeruginosa with Chromobacterium violaceum CV026) enable real-time monitoring of interspecies communication. Use genetic knockouts (e.g., luxI mutants) to eliminate endogenous signal production. Spatial analysis (e.g., microfluidics) can model biofilm environments where diffusion gradients affect signal propagation .

Q. How can structural modifications enhance the compound’s stability for in vivo applications without compromising activity?

  • Methodological Answer : Introduce methyl groups at the lactone ring’s α-position or replace oxygen with sulfur (thiolactones) to resist enzymatic hydrolysis. Evaluate derivatives using in vitro lactonase assays and in planta infection models (e.g., Agrobacterium-plant interactions). MS and NMR track metabolic stability, while molecular docking predicts receptor-binding efficacy .

Methodological Notes

  • Synthesis & Purity : Commercial sources (e.g., Cayman Chemical, Sigma-Aldrich) provide synthetic standards with ≥97% purity (HPLC). Validate batches via ¹H-NMR and MS to confirm absence of acyl chain isomers or racemization .
  • Biological Assays : Pair bioassays (e.g., Erwinia carotovora antibiotic production) with genetic tools (e.g., luxI knockouts) to isolate compound-specific effects from endogenous signals .
  • Data Reproducibility : Report solvent, storage conditions, and bacterial strain backgrounds to mitigate variability. Public repositories (e.g., NCBI BioProject) should archive raw MS and RNA-seq data from quorum sensing studies .

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